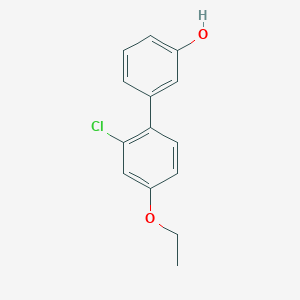

3-(2-Chloro-4-ethoxyphenyl)phenol

Description

3-(2-Chloro-4-ethoxyphenyl)phenol is a substituted phenolic compound featuring a chloro group at the 2-position and an ethoxy group at the 4-position of one phenyl ring, which is linked to a second phenol moiety at the 3-position. The following analysis instead draws comparisons with structurally related chlorinated phenols and ethoxy-substituted analogs from the evidence.

Properties

IUPAC Name |

3-(2-chloro-4-ethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-2-17-12-6-7-13(14(15)9-12)10-4-3-5-11(16)8-10/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURJAHOXAXAWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683598 | |

| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262002-24-3 | |

| Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-4-ethoxybenzoyl Chloride

The first step involves converting 2-chloro-4-ethoxybenzoic acid to its acyl chloride derivative. As demonstrated in patent CN111099975A, this is achieved via refluxing with thionyl chloride (SOCl₂) under catalytic dimethylformamide (DMF). Key conditions include:

Friedel-Crafts Acylation with Phenol Derivatives

The acyl chloride reacts with a phenol derivative (e.g., 3-methoxyphenyl ether) via Friedel-Crafts alkylation. Aluminum trichloride (AlCl₃) immobilized on silica gel serves as the Lewis acid, enhancing recoverability and reducing waste. Critical parameters include:

Ketone Reduction to Alcohol and Dehydration

The benzophenone intermediate is reduced to diphenylmethanol using sodium borohydride (NaBH₄) in a hydroboration reaction. Subsequent dehydration with acidic conditions generates the diphenylmethane backbone. For example:

-

Reduction temperature : 0–10°C during NaBH₄ addition, then 70°C for 16–20 hours

-

Dehydration agent : Concentrated HCl or H₂SO₄

One-Pot Synthesis via Sequential Acylation and Hydroboration

Integrated Reaction Design

Patent CN103570510A outlines a one-pot strategy combining Friedel-Crafts acylation and hydroboration reduction. Adapting this for 3-(2-Chloro-4-ethoxyphenyl)phenol involves:

Optimization of Lewis Acid Loading

AlCl₃ loading significantly impacts yield. Data from analogous syntheses show:

| AlCl₃ (mol%) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 105 | -20 | 91.8 | 99.88 |

| 120 | -15 | 89.1 | 99.47 |

| 150 | -25 | 94.7 | 99.09 |

Higher AlCl₃ loads (1.5 equivalents) at lower temperatures (-25°C) maximize yield but require stringent moisture control.

Demethylation of Methoxy-Protected Intermediates

Protecting Group Strategy

To introduce the phenolic -OH group, a methoxy-protected intermediate (e.g., 3-(2-chloro-4-ethoxyphenyl)-methoxybenzene) is synthesized. Demethylation is achieved using boron tribromide (BBr₃) in DCM:

-

Reaction conditions : 0°C to room temperature, 12–24 hours

-

Workup : Quenching with methanol, followed by aqueous extraction

Yield and Purity Considerations

Demethylation typically proceeds in 85–90% yield, with purity >98% after recrystallization in ethanol-water (3:2 v/v).

Recrystallization and Purification

Solvent Systems

Recrystallization is critical for removing unreacted starting materials and AlCl₃ residues. Ethanol-water mixtures (3:2 or 1:1 v/v) are optimal, achieving purities >99%.

Impact of Solvent Volume

Data from Example 1 (CN111099975A):

| Solvent Volume (mL/g) | Recovery (%) | Purity (%) |

|---|---|---|

| 4 | 91.8 | 99.88 |

| 8 | 89.1 | 99.47 |

Smaller solvent volumes improve recovery but may compromise purity due to faster crystallization.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of 3-(2-Chloro-4-ethoxyphenyl)phenol.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Chloro Substitution: The position of the chloro group significantly impacts physicochemical properties. For example, 4-Chloro-2-methylphenol has higher volatility (due to methyl substitution) compared to nitro- or ethoxy-substituted analogs.

- Ethoxy vs. Hydroxy/Nitro Groups : Ethoxy groups (as in the target compound) enhance lipophilicity compared to hydroxy or nitro groups, which may increase solubility in polar solvents .

Physicochemical Properties

- Solubility: Chlorinated phenols generally exhibit low water solubility. For instance, 4-Chloro-2-methylphenol has a solubility of ~3.5 g/L at 25°C , while nitro-substituted analogs (e.g., 3-Chloro-4-nitrophenol ) show even lower solubility due to increased hydrophobicity.

- Melting Points: Electron-withdrawing groups (e.g., NO₂ in ) elevate melting points compared to ethoxy or methyl substituents.

- Stability: Ethoxy groups may reduce oxidative degradation compared to hydroxy-substituted analogs like 3'-Chloro-4'-hydroxyacetophenone .

Methodological Considerations

While the provided evidence lacks direct studies on 3-(2-Chloro-4-ethoxyphenyl)phenol, crystallographic tools such as SHELXL and WinGX are critical for determining the crystal structures of similar compounds. These programs enable precise analysis of substituent effects on molecular packing and stability.

Q & A

Q. What safety protocols are critical for handling 3-(2-Chloro-4-ethoxyphenyl)phenol?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification.

- Waste Disposal : Neutralize acidic/basic byproducts before incineration (per EPA guidelines).

- Exposure Limits : Monitor airborne concentrations (PAC-3: 140 mg/m³) via OSHA-compliant sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.